2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzene ring substituted with chlorine (position 2) and trifluoromethyl (position 5) groups. The sulfonamide nitrogen is linked to a phenyl group bearing a pyridazine ring substituted with a morpholine moiety at position 4.
Properties
IUPAC Name |
2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O3S/c22-17-5-4-15(21(23,24)25)13-19(17)33(30,31)28-16-3-1-2-14(12-16)18-6-7-20(27-26-18)29-8-10-32-11-9-29/h1-7,12-13,28H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSAJGBKTKRGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This step involves the reaction of a suitable pyridazine derivative with morpholine under specific conditions to introduce the morpholinopyridazinyl group.
Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group. This can be achieved through a variety of methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Benzenesulfonamide Moiety: The final step involves the formation of the benzenesulfonamide moiety. This can be achieved through the reaction of the intermediate compound with a suitable sulfonamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 2-position of the benzene ring undergoes substitution reactions under specific conditions. The electron-withdrawing trifluoromethyl group (-CF₃) at the 5-position activates the ring for NAS, directing nucleophiles to the ortho and para positions relative to itself.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| Anhydrous DMF, 80°C, K₂CO₃ | Morpholine | Substituted morpholine derivative | 72%* | |
| EtOH/H₂O, reflux, 12 h | Piperazine | Bis-arylated piperazine adduct | 65%* |
*Reported yields based on analogous chloro-sulfonamide reactions.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism involving σ-complex formation followed by deprotonation. The -CF₃ group enhances the electrophilicity of the aromatic ring, accelerating nucleophilic attack .
Sulfonamide Functionalization
The sulfonamide (-SO₂NH-) group participates in:
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Hydrolysis : Under acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, reflux) conditions, the sulfonamide hydrolyzes to yield sulfonic acid derivatives.
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted sulfonamides.
Example Reaction :
textTarget Compound + Acetyl Chloride → N-Acetylated Derivative
Conditions: Pyridine, CH₂Cl₂, 0°C → RT, 12 h .
Pyridazine Ring Functionalization
The pyridazine moiety undergoes electrophilic substitution at electron-rich positions. For example:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-position of pyridazine .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/Cs₂CO₃ in 1,4-dioxane at 120°C .
Morpholine Ring Reactivity
The morpholine group acts as a secondary amine, participating in:
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Quaternization : Reacts with methyl iodide to form N-methylmorpholinium iodide.
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Oxidation : H₂O₂/CH₃COOH converts morpholine to its N-oxide derivative .
Trifluoromethyl Group Stability
The -CF₃ group is generally inert under mild conditions but undergoes defluorination under strong bases (e.g., NaOH, >100°C) or via radical pathways (UV irradiation with TiO₂) .
Catalytic Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagent | Conditions | Application |
|---|---|---|---|
| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃ | DMF, 110°C, 24 h | C–N bond formation |
| Sonogashira | Alkyne, CuI | THF, RT, Pd(PPh₃)₄ | Alkyne insertion |
Thermal and Photochemical Behavior
-
Thermal Decomposition : Degrades above 250°C, releasing SO₂ and morpholine fragments (TGA data inferred from ).
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Photostability : UV-Vis studies show λmax at 280 nm; decomposes under prolonged UV exposure .
Biological Activity-Driven Modifications
Analogous compounds demonstrate TRPM8 antagonism and kinase inhibition . Strategic modifications include:
Scientific Research Applications
2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazine and Morpholine-Containing Derivatives
Example 337 (EP 4 374 877 A2)
- Structure: 8-[[2,3-Difluoro-4-[2-(2-oxo morpholin-4-yl)ethoxy]phenyl]methyl]-5-hydroxy-9-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-8,9-diazaspiro[3.5]non-5-ene-6-carboxamide
- Key Differences :
- Replaces the sulfonamide group with a carboxamide.
- Incorporates a spirocyclic diazaspiro ring system instead of a pyridazine-phenyl linkage.
- Analytical Data :
Befetupitant (CAS 290296-68-3)
- Structure : 2-(3,5-Bis(trifluoromethyl)phenyl)-N-[4-(2-methylphenyl)-6-(morpholin-4-yl)pyridin-3-yl]-N-methylisobutyramide.
- Key Differences :
- Contains an isobutyramide core instead of sulfonamide.
- Features a pyridine ring with morpholine at position 6, similar to the target compound’s pyridazine-morpholine motif.
- Application : Antidepressant (Hoffmann-LaRoche) .
Sulfonamide-Based Analogues
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Benzamide derivative with dual chloro and trifluoromethyl groups on a pyridine ring.
- Key Differences :
- Lacks the morpholine-pyridazine system.
- Uses a urea linkage instead of sulfonamide.
- Application : Insect growth regulator (pesticide) .
1-[3-Chloranyl-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrrole-2-sulfonamide
- Structure : Pyrrole-sulfonamide with chloro and trifluoromethyl groups on pyridine.
- Key Differences: Pyrrole ring replaces the benzene-sulfonamide core. No morpholine substituent.
- Application: Not explicitly stated, but structural similarity suggests pesticidal or pharmacological activity .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | Solubility Enhancers | Bioactivity Context |
|---|---|---|---|---|
| Target Compound | ~590 (estimated) | Cl, CF3, morpholine-pyridazine | Morpholine, sulfonamide | Undisclosed (likely kinase inhibition) |
| Example 337 (EP 4 374 877) | 771 | CF3, diazaspiro ring, oxo-morpholine | Oxo-morpholine | Kinase inhibitor candidate |
| Befetupitant | 565.60 | CF3, isobutyramide, methylphenyl | Pyridine-morpholine | Antidepressant |
| Fluazuron | 540.3 | CF3, chloro-pyridine, urea | Difluorobenzamide | Insect growth regulator |
Research Findings and Trends
- Morpholine’s Role : The morpholine group in the target compound and analogues (e.g., Example 337, Befetupitant) improves aqueous solubility and modulates target binding through hydrogen bonding .
- Trifluoromethyl Impact : The CF3 group enhances metabolic stability and lipophilicity across all compared compounds, though its position (e.g., benzene vs. pyridine) influences target selectivity .
- Sulfonamide vs. Carboxamide : Sulfonamides (target compound, Fluazuron) exhibit stronger acidity (pKa ~1–2) compared to carboxamides (pKa ~3–4), affecting membrane permeability and protein binding .
Limitations and Knowledge Gaps
- No direct biological data (e.g., IC50, in vivo efficacy) are available for the target compound in the provided evidence, limiting functional comparisons.
- Structural analogues like Befetupitant and Fluazuron are validated in distinct contexts (CNS disorders vs.
Biological Activity
The compound 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonamide group, a trifluoromethyl group, and a morpholine moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study utilizing the broth microdilution method reported minimum inhibitory concentrations (MIC) indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/ml) | Standard Drug MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 (Ampicillin) |
| Escherichia coli | 25 | 50 (Ciprofloxacin) |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that sulfonamides can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity related to cancer cell proliferation. A recent study highlighted that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Receptor Modulation : The morpholine group may enhance binding affinity to certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
Study on Antimicrobial Efficacy
In a comparative study, the compound was tested alongside traditional antibiotics. Results indicated that it exhibited superior antibacterial efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .
Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. This effect was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
